molecular formula C19H19N3O4 B2710593 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea CAS No. 1206986-20-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea

Cat. No. B2710593
CAS RN: 1206986-20-0
M. Wt: 353.378
InChI Key: NKBUDSGGAPHCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Hydrogen Bonding and Complexation Studies

Research on urea derivatives, such as the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, has shown the importance of hydrogen bonding in the formation of complexes. This study demonstrates how electronic effects influence complexation, providing insights into potential applications in molecular recognition and sensor development (Ośmiałowski et al., 2013).

Anticancer Potential

The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas have shown cytotoxic effects on human adenocarcinoma cells in vitro. This suggests potential applications in developing anticancer agents by exploring the structure-activity relationship of similar urea derivatives (Gaudreault et al., 1988).

Antimicrobial Activities

Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities highlight the potential use of similar compounds in addressing bacterial and fungal infections. This research demonstrates how structural modifications can enhance antimicrobial efficacy (Patel & Shaikh, 2011).

Neuroprotective and Enzyme Inhibition

The flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Vidaluc et al., 1995).

Fluorescence Sensing

Research on fluorescence sensing based on the inhibition of excited-state intramolecular proton transfer highlights the potential application of structurally similar compounds in developing sensors for detecting anions, which could be valuable in environmental monitoring and diagnostics (Wu et al., 2007).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18-6-1-2-9-22(18)15-5-3-4-13(10-15)20-19(24)21-14-7-8-16-17(11-14)26-12-25-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBUDSGGAPHCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea

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